3-(1H-pyrrol-3-yl)propanoic acid
Overview
Description
3-(1H-pyrrol-3-yl)propanoic acid: is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Mechanism of Action
Target of Action
Compounds with a pyrrole core have been known to interact with various biological targets . For instance, some pyrrole derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For example, some pyrrole-based compounds inhibit their target enzymes by competitively blocking the active site .
Biochemical Pathways
For instance, some pyrrole-based compounds have been found to alter cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
For instance, some pyrrole-based compounds have been found to be rapidly absorbed and exhibit a half-life of several hours .
Result of Action
For instance, some pyrrole-based compounds have been found to inhibit the growth of various cell lines .
Action Environment
The stability and conductivity of polymers from ester derivatives of pyrrole-based compounds have been evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the hydrolysis of 1-(2-cyanoethyl)pyrrole. This process typically involves the following steps:
Starting Material: 1-(2-cyanoethyl)pyrrole.
Reaction Conditions: Hydrolysis under acidic or basic conditions.
Purification: Recrystallization from petroleum ether and drying in vacuo.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 3-(1H-pyrrol-3-yl)propanoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology and Medicine: Pyrrole derivatives, including this compound, have shown potential biological activities. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, pyrrole derivatives are used in the development of conductive polymers and other advanced materials .
Comparison with Similar Compounds
3-(1H-pyrrol-1-yl)propanoic acid: Another pyrrole derivative with similar structural features.
3-(3-pyridyl)propanoic acid: A compound with a pyridine ring instead of a pyrrole ring.
Indole-3-acetic acid: A compound with an indole ring, structurally related to pyrrole.
Uniqueness: 3-(1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(1H-pyrrol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXUUHRYSSIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622728 | |
Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134448-22-9 | |
Record name | 3-(1H-Pyrrol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-Pyrrol-3-yl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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